Home > Products > Screening Compounds P23082 > 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide -

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide

Catalog Number: EVT-4518402
CAS Number:
Molecular Formula: C18H21BrF5N5O
Molecular Weight: 498.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide

Compound Description: This compound is a crystalline form of a potent and selective inhibitor of a protein kinase. While the specific protein kinase target is not mentioned in the provided abstract, this compound is being explored for its use in treating cancer and other proliferative diseases. []

Relevance: This compound, like the target compound 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide, contains a 5-cyclopropyl-1H-pyrazol-3-yl moiety. This shared substructure suggests potential similarities in their biological activity and pharmacological profiles. Additionally, both compounds contain fluorine atoms, indicating a potential focus on this element during drug design. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). [] It was specifically designed for topical ocular delivery and is being investigated as a therapy for neovascular age-related macular degeneration. []

Relevance: Acrizanib shares a key structural feature with the target compound 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide: both contain a trifluoromethyl-1H-pyrazol group. This structural similarity suggests that both compounds may have been developed with a focus on kinase inhibition, as this moiety is often found in kinase inhibitors. []

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethylxanthine

Compound Description: This compound is a highly potent and selective antagonist of the A2B adenosine receptor (AdoR). [] It exhibits a Ki value of 1 nM for the human A2B AdoR and demonstrates high selectivity over A1, A2A, and A3 AdoRs. []

Relevance: Both this compound and the target compound 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide belong to the class of pyrazole derivatives and contain a trifluoromethyl substituent. The presence of these features suggests a potential common interest in exploring the structure-activity relationship of pyrazole-based compounds, particularly with trifluoromethyl substitutions, for various biological targets. []

Properties

Product Name

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]propanamide

Molecular Formula

C18H21BrF5N5O

Molecular Weight

498.3 g/mol

InChI

InChI=1S/C18H21BrF5N5O/c1-9-14(19)15(16(20)21)27-29(9)10(2)17(30)25-6-3-7-28-12(11-4-5-11)8-13(26-28)18(22,23)24/h8,10-11,16H,3-7H2,1-2H3,(H,25,30)

InChI Key

YXTXNVQGHSDMFK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C(C)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)C(F)F)Br

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)C(F)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.